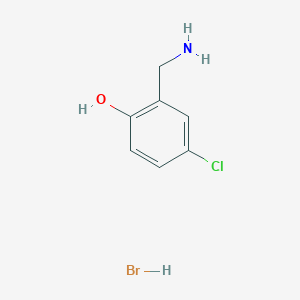
2-(Aminomethyl)-4-chlorophenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines, such as “2-(Aminomethyl)-4-chlorophenol hydrobromide”, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, amines can generally be synthesized through methods like the reduction of nitriles, amides, and nitro compounds, or through the reaction of an alkyl halide with ammonia .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve a phenol group (an aromatic ring with a hydroxyl group), a chloro group (a chlorine atom), and an aminomethyl group (an amino group attached to a methyl group) attached to the aromatic ring .Chemical Reactions Analysis
Amines are known to undergo several types of reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .Applications De Recherche Scientifique
Adsorption Studies
One significant application of 2-(Aminomethyl)-4-chlorophenol hydrobromide, and related compounds, lies in the study of adsorption processes. For instance, the adsorption of phenolic compounds on activated carbon fibers (ACFs) has been extensively researched. A study by Liu et al. (2010) explored the adsorption isotherm, kinetics, and mechanism of substituted phenols, including 4-chlorophenol, on ACFs. The study provided insights into the adsorption capacities, the effects of solution pH, and the adsorption mechanism, highlighting the importance of π–π interactions, solvent effects, and molecular dimensions in the adsorption process (Liu, Zheng, Wang, Jiang, & Li, 2010).
Environmental Degradation and Treatment
The degradation of chlorophenols, closely related to this compound, is crucial in environmental science, particularly in water treatment. Research on the sonolysis of 4-chlorophenol in aqueous solutions, as investigated by Jiang, Pétrier, and Waite (2006), highlights the process's effectiveness under different operating conditions. This study contributes to understanding how advanced oxidation processes can mitigate chlorophenol pollution in water bodies (Jiang, Pétrier, & Waite, 2006).
Catalytic Studies and Corrosion Inhibition
Another area of application involves the use of compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate as corrosion inhibitors for mild steel in acidic environments. A study by Gupta et al. (2017) demonstrated that these α-aminophosphonates act as mixed-type inhibitors, providing significant insights into the protection of metals against corrosion. This research is vital for industrial applications, especially in pickling processes and other areas where metal corrosion is a concern (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).
Photocatalytic Degradation
The application of copper-doped titanium dioxide in the photocatalytic degradation of chlorophenols under visible light is another innovative research area. Lin et al. (2018) explored how this method could effectively remove chlorophenols from water, offering a promising approach to addressing pollution from extensively used chlorophenols in various environmental matrices (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Mécanisme D'action
Target of Action
Similar compounds such as cationic polymers target bacterial membranes . These targets play a crucial role in maintaining the structural integrity of the bacteria, and any disruption can lead to bacterial death .
Mode of Action
It’s suggested that similar compounds can increase bacterial membrane permeability, allowing antibiotics to reach their intracellular target . This interaction with its targets leads to changes in the bacterial cell structure, potentially leading to cell death .
Biochemical Pathways
Compounds that increase bacterial membrane permeability can affect various biochemical pathways within the bacteria, disrupting normal cell function and leading to cell death .
Result of Action
Similar compounds that increase bacterial membrane permeability can lead to disruption of normal cell function and cell death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-(aminomethyl)-4-chlorophenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.BrH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBKHVQFAONHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1235439-85-6 |
Source


|
| Record name | 2-(aminomethyl)-4-chlorophenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2861085.png)
![N'-(3,4-Dimethylphenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2861087.png)



![3-fluoro-4-methoxy-N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B2861094.png)
![2-[6-methoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2861096.png)
![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2861098.png)
![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)
![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-fluorobenzamide](/img/structure/B2861102.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2861104.png)
